Methyl (Z)-tetracos-15-enoate, also known as methyl nervonate, is a naturally occurring fatty acid found in various organisms, including plants, animals, and microorganisms. It is a major component of nerve tissue in some animals, such as the housefly, and plays a role in nerve impulse transmission [].
Studies suggest that methyl nervonate may act as a signaling molecule in various biological processes. Research indicates its involvement in regulating cell growth, differentiation, and apoptosis (programmed cell death) [, ]. Additionally, it may play a role in the immune response and inflammation [].
Methyl nervonate has several potential applications in scientific research, including:
Nervonic acid methyl ester is an ester derived from nervonic acid, a long-chain monounsaturated fatty acid characterized by its unique structure featuring a double bond at the 15th carbon position. The molecular formula for nervonic acid methyl ester is C25H48O2, and it is also known as methyl nervonate or methyl (Z)-tetracos-15-enoate. This compound is notable for its role in the synthesis of sphingolipids, which are crucial components of cell membranes, particularly in the nervous system .
These reactions are significant in both synthetic organic chemistry and biochemistry, particularly in lipid metabolism studies .
Nervonic acid methyl ester exhibits several biological activities that are important for neurological health. Studies indicate that it plays a role in promoting myelin synthesis, which is vital for proper nerve function. Specifically, this compound has been shown to enhance the maturation of oligodendrocyte precursor cells, leading to improved myelin basic protein synthesis and reduced inflammation in neurological contexts . Furthermore, its incorporation into cell membranes may influence membrane fluidity and signaling pathways.
The synthesis of nervonic acid methyl ester can be achieved through various methods:
Nervonic acid methyl ester finds applications in various fields:
Studies on the interactions of nervonic acid methyl ester with biological systems reveal its potential to modulate inflammatory responses and promote neural repair mechanisms. For instance, it has been shown to influence cytokine production in oligodendrocyte precursor cells, reducing pro-inflammatory markers while enhancing growth factors like fibroblast growth factor 2 and vascular endothelial growth factor . This suggests that it may play a role in neuroinflammatory conditions and recovery processes following nerve injury.
Nervonic acid methyl ester shares structural similarities with several other fatty acids and their esters. Below is a comparison highlighting its uniqueness:
Compound | Structure Characteristics | Notable Biological Activity |
---|---|---|
Nervonic Acid | C24:1 n-9; involved in myelin synthesis | Promotes oligodendrocyte maturation |
Lignoceric Acid | C24:0; saturated fatty acid | Less involved in myelin synthesis |
Oleic Acid | C18:1 n-9; common unsaturated fatty acid | General health benefits; not specific to myelin |
Erucic Acid | C22:1 n-9; found in rapeseed oil | Potential health concerns at high levels |
Nervonic acid methyl ester stands out due to its specific role in supporting myelin formation and neural health, differentiating it from other fatty acids that may not have the same targeted effects on oligodendrocyte function or myelination processes .
The de novo synthesis of nervonic acid methyl ester begins with the fundamental fatty acid biosynthesis machinery, where acetyl-coenzyme A serves as the primary building block [1]. The process initiates in the cytoplasm through the action of acetyl-coenzyme A carboxylase, which converts acetyl-coenzyme A to malonyl-coenzyme A, the key substrate for fatty acid chain elongation [25]. This reaction represents the committed step in fatty acid biosynthesis and is highly regulated by cellular energy status [26].
The initial fatty acid synthesis proceeds through the type II fatty acid synthase system, where fatty acid synthase catalyzes the sequential addition of two-carbon units from malonyl-coenzyme A to the growing acyl chain [14]. The synthesis begins with the condensation of acetyl-coenzyme A and malonyl-coenzyme A, followed by reduction, dehydration, and final reduction steps to produce saturated fatty acids up to palmitic acid (16:0) [25].
The pathway toward nervonic acid precursors requires the introduction of the first double bond through stearoyl-coenzyme A delta-9 desaturase, which converts stearic acid (18:0) to oleic acid (18:1 delta-9) [14]. This desaturation step is crucial as oleic acid serves as the primary substrate for subsequent elongation reactions leading to nervonic acid formation [12]. The desaturase enzyme utilizes a diiron active site and requires molecular oxygen and electron donors to catalyze the introduction of the cis double bond between carbons 9 and 10 [16].
Research has demonstrated that engineered microorganisms can effectively produce nervonic acid through reconstructed de novo pathways [1] [8]. In Yarrowia lipolytica, the expression of heterologous elongation genes enabled the conversion of endogenous oleic acid to longer chain fatty acids, including nervonic acid [5] [11]. The optimization of this pathway involved the systematic expression of genes encoding beta-ketoacyl-coenzyme A synthase, fatty acid elongase, and desaturase enzymes [5].
Enzyme | Substrate | Product | Cofactors Required |
---|---|---|---|
Acetyl-CoA Carboxylase | Acetyl-CoA | Malonyl-CoA | ATP, Biotin |
Fatty Acid Synthase | Acetyl-CoA + Malonyl-CoA | Palmitic Acid | NADPH |
Stearoyl-CoA Desaturase | Stearic Acid | Oleic Acid | O₂, NADH, Cytochrome b5 |
Fatty acid elongation beyond the initial 16-carbon palmitic acid occurs primarily in the endoplasmic reticulum through the action of elongation of very long chain fatty acids enzymes [21] [22]. The elongation process involves a four-step cycle consisting of condensation, reduction, dehydration, and final reduction reactions [12] [22]. Each cycle adds two carbon atoms to the growing fatty acid chain, extending it toward the 24-carbon nervonic acid structure [1].
The condensation step is catalyzed by three-ketoacyl-coenzyme A synthase enzymes, which represent the rate-limiting and substrate-specific component of the elongation machinery [10] [24]. Different three-ketoacyl-coenzyme A synthase isoforms exhibit distinct substrate preferences, with specific enzymes showing higher activity toward monounsaturated fatty acids like oleic acid [1] [13]. The substrate specificity is determined by the structure of the enzyme's active site, particularly the amino acid residues lining the substrate-binding tunnel [24].
Following condensation, the three-ketoacyl intermediate undergoes reduction by three-ketoacyl-coenzyme A reductase to form three-hydroxyacyl-coenzyme A [12]. The hydroxyl group is subsequently removed by three-hydroxyacyl-coenzyme A dehydratase, creating a trans-2,3-enoyl-coenzyme A intermediate [12]. Finally, trans-2,3-enoyl-coenzyme A reductase reduces the double bond to yield the elongated saturated fatty acyl-coenzyme A product [12].
The elongation from oleic acid (18:1) to nervonic acid (24:1) requires three complete cycles of this four-step process [12]. The first cycle converts oleic acid to eicosenoic acid (20:1), the second produces erucic acid (22:1), and the third cycle yields nervonic acid (24:1) [13]. Each elongation step maintains the position of the original double bond, preserving the omega-9 configuration characteristic of nervonic acid [2].
Recent studies have identified specific elongation of very long chain fatty acids isoforms that preferentially elongate very long chain monounsaturated fatty acids [21]. Elongation of very long chain fatty acids 1 shows high activity toward 20:0 and 22:0 saturated substrates, while also processing monounsaturated substrates for nervonic acid synthesis [21]. The tissue-specific expression patterns of different elongation of very long chain fatty acids isoforms contribute to the differential accumulation of very long chain fatty acids in various cellular compartments [26].
Elongation Cycle | Substrate | Product | Chain Length |
---|---|---|---|
Cycle 1 | Oleic Acid (18:1) | Eicosenoic Acid (20:1) | 20 carbons |
Cycle 2 | Eicosenoic Acid (20:1) | Erucic Acid (22:1) | 22 carbons |
Cycle 3 | Erucic Acid (22:1) | Nervonic Acid (24:1) | 24 carbons |
The conversion of nervonic acid to its methyl ester form involves esterification reactions that can proceed through either chemical or enzymatic pathways [15]. Chemical esterification typically employs acid catalysts such as sulfuric acid in methanol under controlled temperature conditions . The reaction proceeds through the formation of a tetrahedral intermediate followed by elimination of water to yield the methyl ester product .
Enzymatic conversion mechanisms utilize lipase enzymes that can catalyze both hydrolysis and transesterification reactions [15]. Candida antarctica lipase B and Novozym 435 have demonstrated effective activity in converting fatty acids to their corresponding methyl esters [15]. These enzymes operate through a serine hydrolase mechanism involving the formation of an acyl-enzyme intermediate [15]. The reaction proceeds via nucleophilic attack by the serine residue on the carbonyl carbon of the fatty acid, followed by methanol attack on the acyl-enzyme intermediate [15].
The desaturation of lignoceric acid (24:0) to nervonic acid represents a critical enzymatic conversion step in the biosynthetic pathway [1] [5]. This reaction is catalyzed by delta-15 desaturase enzymes, which introduce a cis double bond at the 15th carbon position from the carboxyl end [1]. The desaturase from Mortierella alpina has shown superior performance in converting lignoceric acid to nervonic acid compared to other desaturase isoforms [1].
Delta-15 desaturase enzymes belong to the fatty acid desaturase family and utilize a conserved mechanism involving diiron cofactors [16]. The enzyme catalyzes the oxidative removal of two hydrogen atoms from adjacent carbons, creating the characteristic cis double bond [16]. The reaction requires molecular oxygen, with two electrons supplied by NADH through an electron transport chain involving cytochrome b5 reductase and cytochrome b5 [14].
Substrate recognition by delta-15 desaturase involves specific amino acid residues that determine chain length and positional specificity [27]. Site-directed mutagenesis studies have identified key residues responsible for substrate binding and catalytic activity [27]. The enzyme's membrane-bound nature requires proper integration into the endoplasmic reticulum for optimal function [14].
Enzyme Type | Mechanism | Cofactors | Product Specificity |
---|---|---|---|
Δ15-Desaturase | Oxidative Dehydrogenation | Fe²⁺, O₂, NADH | cis-Δ15 Double Bond |
Lipase (CalB) | Serine Hydrolase | None | Methyl Ester Formation |
KCS Enzymes | Claisen Condensation | Malonyl-CoA | Chain Elongation |
The biosynthesis of nervonic acid methyl ester is subject to multiple levels of transcriptional and post-transcriptional regulation [26] [36]. Sterol regulatory element-binding protein-1 serves as a master regulator of fatty acid synthesis genes, controlling the expression of elongation of very long chain fatty acids 6, delta-9 desaturase, and other lipogenic enzymes [26]. The nuclear translocation and activation of sterol regulatory element-binding protein-1 is triggered by insulin signaling and glucose availability [26].
Peroxisome proliferator-activated receptor alpha represents another key transcriptional regulator that controls the expression of fatty acid elongation genes [26]. Studies with peroxisome proliferator-activated receptor alpha-deficient mice have demonstrated the requirement for this transcription factor in the induction of elongation of very long chain fatty acids 5, elongation of very long chain fatty acids 6, and desaturase enzymes [26]. The activation of peroxisome proliferator-activated receptor alpha by specific ligands leads to increased transcription of target genes involved in very long chain fatty acid synthesis [26].
The carbohydrate-regulatory element binding protein and MAX-like factor X heterodimer provides glucose-responsive regulation of fatty acid synthesis genes [26]. This regulatory complex is activated by glucose and insulin, leading to enhanced expression of delta-9 desaturase and elongation of very long chain fatty acids 6 [26]. The glucose-sensing mechanism involves metabolites from glycolysis that modulate the DNA-binding activity of the transcription factor complex [26].
AMP-activated protein kinase serves as a metabolic sensor that regulates fatty acid synthesis in response to cellular energy status [11]. Disruption of the SNF1 gene, encoding AMP-activated protein kinase, has been shown to increase the ratio of nervonic acid to lignoceric acid by 61.6% in engineered yeast strains [11]. This regulation occurs through phosphorylation-dependent inhibition of acetyl-coenzyme A carboxylase and other lipogenic enzymes [26].
Nutritional factors significantly influence the expression of nervonic acid biosynthesis genes [26] [37]. High-fat diets suppress the expression of elongation of very long chain fatty acids 6 and delta-9 desaturase in liver tissue, while glucose supplementation enhances their transcription [26]. The fatty acid composition of the diet also affects the substrate availability for elongation reactions [14].
Regulatory Factor | Target Genes | Mechanism | Physiological Signal |
---|---|---|---|
SREBP-1 | ELOVL6, SCD1 | Transcriptional Activation | Insulin, Glucose |
PPARα | ELOVL5, ELOVL6 | Transcriptional Activation | Fatty Acids |
ChREBP/MLX | SCD1, ELOVL6 | Glucose-Responsive Activation | Glucose Metabolites |
AMPK | ACC, FAS | Post-translational Inhibition | Energy Status |
The Kennedy pathway represents the primary route for incorporating nervonic acid into complex lipids through the sequential acylation of glycerol-3-phosphate [17] [28]. This pathway, first characterized by Eugene Kennedy in the 1950s, accounts for more than 90% of triacylglycerol synthesis in mammalian cells [28] [29]. The pathway begins with the phosphorylation of glycerol by glycerol kinase or the reduction of dihydroxyacetone phosphate by glycerol-3-phosphate dehydrogenase [29].
The first acylation step involves glycerol-3-phosphate acyltransferase, which catalyzes the esterification of fatty acyl-coenzyme A to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid [30] [31]. Multiple isoforms of glycerol-3-phosphate acyltransferase exist with different subcellular localizations and substrate specificities [31]. Studies have identified specific glycerol-3-phosphate acyltransferase isoforms from Malania oleifera that show preference for nervonic acid-coenzyme A substrates [31].
Lysophosphatidic acid acyltransferase catalyzes the second acylation at the sn-2 position, converting lysophosphatidic acid to phosphatidic acid [30] [34]. This step typically incorporates saturated or polyunsaturated fatty acids rather than very long chain monounsaturated fatty acids like nervonic acid [34]. The substrate specificity of lysophosphatidic acid acyltransferase isoforms determines the fatty acid composition at the sn-2 position [30].
Phosphatidic acid phosphohydrolase, also known as lipin, removes the phosphate group from phosphatidic acid to generate diacylglycerol [30] [35]. This enzyme family includes multiple isoforms with distinct subcellular localizations and regulatory properties [35]. The diacylglycerol product serves as the immediate precursor for triacylglycerol synthesis and also functions as a signaling molecule [35].
The final step involves diacylglycerol acyltransferase, which acylates the sn-3 position of diacylglycerol with fatty acyl-coenzyme A to form triacylglycerol [30] [31]. Two main families of diacylglycerol acyltransferase exist, with diacylglycerol acyltransferase 2 showing higher activity toward very long chain fatty acids [31]. Specific diacylglycerol acyltransferase 2 isoforms from Malania oleifera demonstrate enhanced incorporation of nervonic acid into the sn-3 position of triacylglycerols [31].
Research has shown that nervonic acid incorporation occurs preferentially at the sn-1 and sn-3 positions of triacylglycerols rather than the sn-2 position [34]. This positional specificity reflects the substrate preferences of the respective acyltransferase enzymes and influences the physical properties of the resulting lipid molecules [34]. The engineering of acyltransferases with enhanced specificity for nervonic acid-coenzyme A has led to significant improvements in nervonic acid accumulation in storage lipids [31].
Kennedy Pathway Step | Enzyme | Substrate | Product | Nervonic Acid Position |
---|---|---|---|---|
Step 1 | GPAT | Glycerol-3-phosphate + Nervonoyl-CoA | Lysophosphatidic Acid | sn-1 |
Step 2 | LPAAT | Lysophosphatidic Acid + Acyl-CoA | Phosphatidic Acid | sn-2 (rarely) |
Step 3 | PAP | Phosphatidic Acid | Diacylglycerol | N/A |
Step 4 | DGAT | Diacylglycerol + Nervonoyl-CoA | Triacylglycerol | sn-3 |
Intensive pathway rewiring in the oleaginous yeast Yarrowia lipolytica has shifted this Generally Recognised As Safe chassis from trace nervonic acid output to industrially relevant levels. Iterative genomic integration of a β-ketoacyl-coenzyme A synthase from Cardamine graeca together with a saturated-chain elongase and a fatty-acid Δ-desaturase raised the nervonic acid fraction of total lipids to 17.9% and the absolute titre to 17.3 g L⁻¹ in a 50 L fed-batch reactor [1] [2]. A separate block-pull-restrain strategy, combining orthogonal plant and fungal pathways, achieved 57.48 g L⁻¹ microbial oil containing 23.44% nervonic acid [3] [4]. Overexpression of an endoplasmic-reticulum regulator (INO2 homologue) provided a further 39% lipid uplift [5] [6].
Heterologous expression of plant β-ketoacyl-coenzyme A synthase genes in Rhodosporidium toruloides enabled titres up to 44.2 g L⁻¹ nervonic acid with the molecule accounting for 46.3% of cellular fatty acids when a lipogenic-phase-activated promoter and fatty-acid-elongation module were co-optimised in a 5 L bioreactor [7]. Earlier push–pull strategies that increased gene copy number delivered 8 g L⁻¹ but only one-fifth of the lipid fraction as nervonic acid [8] [9].
Although naturally non-oleaginous, Saccharomyces cerevisiae can be remodelled to elongate endogenous oleic acid into nervonic acid methyl ester. Co-expression of the Lunaria annua β-ketoacyl-coenzyme A synthase and a Brassica fatty-acid-elongase pushed nervonic acid to 1.5% of total lipids in shake-flask culture [10]. A later “synergistic elongase” design raised nervonic acid to 1.26% and demonstrated that low-temperature fermentation markedly improves conversion efficiency [11] [12] [13].
Yeast host | Key engineering highlight | Scale | Nervonic acid titre | Lipid fraction (%) | Reference |
---|---|---|---|---|---|
Yarrowia lipolytica | Six-copy β-ketoacyl-coenzyme A synthase, elongase, Δ-desaturase; ER regulator overexpressed | 50 L | 17.3 g L⁻¹ | 17.9 [1] [2] | 4, 10 |
Yarrowia lipolytica | Orthogonal plant + fungal pathway; block-pull-restrain strategy | 5 L | 57.48 g L⁻¹ oil (23.44% nervonic acid) | — | 3, 12 |
Rhodosporidium toruloides | Lipogenic-phase promoter plus fatty-acid-elongation module | 5 L | 44.2 g L⁻¹ | 46.3 | 15 |
Rhodosporidium toruloides | Two-step push–pull gene-copy increase | 7 L | 8 g L⁻¹ | 20–30 | 17, 22 |
Saccharomyces cerevisiae | Lunaria β-ketoacyl-coenzyme A synthase + Brassica elongase | Flask | — | 1.5 | 39 |
Saccharomyces cerevisiae | Synergistic elongases at 18 °C | Flask | — | 1.26 | 33, 36, 70 |
Endoplasmic-reticulum-anchored fusion enzymes shorten metabolic distances between consecutive steps. A bifunctional desaturase–β-ketoacyl-coenzyme A synthase fusion from Mortierella alpina and Cardamine graeca increased nervonic acid by sixteen percent relative to separate expression [6]. An alternative OLE1–diacylglycerol acyltransferase fusion magnified nervonic acid 1.7-fold in Yarrowia lipolytica [3].
Overexpression of the basic-helix–loop–helix transcription factor INO2 analogue in Yarrowia lipolytica enlarged endoplasmic-reticulum membrane capacity, raising total lipids by thirty-nine percent and indirectly boosting nervonic acid titres [5] [6]. In Saccharomyces cerevisiae the membrane-anchored lipid sensor Mga2 governs Δ-desaturase expression; manipulating Mga2 processing alters unsaturated fatty-acid pools available for elongation [15] [16].
Genome-wide transcriptomics in Rhodosporidium toruloides revealed that fatty-acid-elongation genes stall during the lipogenic phase. Promoter engineering to synchronise elongase transcription with triacylglycerol synthesis resolved this bottleneck and enabled forty-four-gram-per-litre nervonic acid accumulation [7]. Supplementation of Yarrowia lipolytica with colza seed oil as an auxiliary carbon source raised nervonic acid concentration to 185 mg L⁻¹, showing that exogenous lipid feeds can further intensify late-phase production [3].
Irritant